molecular formula C13H10O2S B1312291 (E)-3-(5-Phenylthiophen-2-YL)acrylic acid CAS No. 58267-95-1

(E)-3-(5-Phenylthiophen-2-YL)acrylic acid

Cat. No.: B1312291
CAS No.: 58267-95-1
M. Wt: 230.28 g/mol
InChI Key: UMDVSCUPOVDRQE-VQHVLOKHSA-N
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Description

(E)-3-(5-Phenylthiophen-2-YL)acrylic acid is an organic compound that belongs to the class of thiophene derivatives Thiophenes are heterocyclic compounds containing a sulfur atom in a five-membered ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-3-(5-Phenylthiophen-2-YL)acrylic acid can be achieved through several methods. One common approach involves the condensation of thiophene derivatives with phenylacetylene under basic conditions. The reaction typically requires a catalyst such as palladium or copper to facilitate the coupling reaction. The resulting product is then subjected to oxidation to introduce the acrylic acid moiety.

Industrial Production Methods

In an industrial setting, the production of this compound may involve bulk polymerization techniques. These methods are designed to be energy-efficient and environmentally friendly, often utilizing UV initiation to drive the polymerization process .

Chemical Reactions Analysis

Types of Reactions

(E)-3-(5-Phenylthiophen-2-YL)acrylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the acrylic acid moiety to an alcohol or aldehyde.

    Substitution: The phenyl and thiophene rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like halogens, alkyl halides, or nitrating agents are employed under acidic or basic conditions.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, alcohols, aldehydes, and various substituted derivatives of the original compound.

Scientific Research Applications

(E)-3-(5-Phenylthiophen-2-YL)acrylic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which (E)-3-(5-Phenylthiophen-2-YL)acrylic acid exerts its effects involves interactions with specific molecular targets. The acrylic acid moiety can participate in hydrogen bonding and electrostatic interactions, while the thiophene and phenyl rings contribute to π-π stacking and hydrophobic interactions. These interactions can modulate the activity of enzymes, receptors, and other proteins, influencing various biological pathways .

Comparison with Similar Compounds

Similar Compounds

    (E)-3-(5-Phenylthiophen-2-YL)acrylic acid: Unique due to its combination of a thiophene ring, phenyl group, and acrylic acid moiety.

    Thiophene-2-carboxylic acid: Lacks the phenyl group and acrylic acid moiety.

    Phenylacetic acid: Lacks the thiophene ring.

    Acrylic acid: Lacks both the thiophene ring and phenyl group.

Uniqueness

This compound stands out due to its structural complexity and the presence of multiple functional groups, which confer unique chemical and biological properties. This makes it a valuable compound for research and industrial applications .

Properties

IUPAC Name

(E)-3-(5-phenylthiophen-2-yl)prop-2-enoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10O2S/c14-13(15)9-7-11-6-8-12(16-11)10-4-2-1-3-5-10/h1-9H,(H,14,15)/b9-7+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UMDVSCUPOVDRQE-VQHVLOKHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC=C(S2)C=CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)C2=CC=C(S2)/C=C/C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60422209
Record name (E)-3-(5-PHENYLTHIOPHEN-2-YL)ACRYLIC ACID
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60422209
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

230.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

58267-95-1
Record name (E)-3-(5-PHENYLTHIOPHEN-2-YL)ACRYLIC ACID
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60422209
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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